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Abstract

1lIM-290 is a potent and orally bioavailable semi-synthetic derivative of rohitukine, a chromone
alkaloid isolated from the Indian medicinal plant Dysoxylum binectariferum. Developed to
overcome the poor oral bioavailability of earlier rohitukine-inspired anticancer agents like
flavopiridol, 11IM-290 has demonstrated significant promise as a selective inhibitor of Cyclin-
Dependent Kinase 9 (CDK9).[1] Its mechanism of action involves the induction of p53-
dependent mitochondrial apoptosis, leading to cell death in various cancer cell lines.[2]
Preclinical studies have shown its efficacy in pancreatic, colon, and leukemia xenograft models,
and it has entered Phase | clinical trials for the treatment of pancreatic cancer.[3] This
document provides a comprehensive technical overview of lIM-290, including its origin,
synthesis, mechanism of action, and key preclinical data, presented in a format tailored for
researchers and drug development professionals.

Introduction and Origin

Rohitukine, a natural chromone alkaloid, has been a source of inspiration for the development
of several CDK inhibitors.[4] However, clinical candidates like flavopiridol and riviciclib are
limited by their requirement for intravenous administration.[4] I1IM-290 was developed by
researchers at the CSIR-Indian Institute of Integrative Medicine (llIM) to address this limitation.
[5] Itis a 2,6-dichloro-styryl derivative of rohitukine, designed to enhance oral bioavailability
while retaining potent CDK9 inhibitory activity.[4]
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The natural precursor, rohitukine, is primarily isolated from the stem bark of Dysoxylum
binectariferum, a tree native to India and other parts of Asia.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for 11IM-290 in preclinical
studies.

Table 1: In Vitro Efficacy of 11IM-290

Parameter Value Cell Lines Reference

CDKO9/T1 Inhibition

(1Coo) 1.9 nM - [1][4]

MOLT-4 (Leukemia),
<l.0uM MIAPaCa-2 [4]

(Pancreatic)

Cell Growth Inhibition
(Glso)

Table 2: In Vivo Efficacy and Pharmacokinetics of 11IM-290

Parameter Value Animal Model Reference

Oral Bioavailability 71% Mice [4]

Pancreatic, Colon,
Efficacious Dose 50 mg/kg, p.o. Leukemia Xenografts [4]
(Mice)

Experimental Protocols
Synthesis of 11IM-290

The total synthesis of 1lIM-290 has been reported, starting from commercially available
materials. A key step involves the Claisen—Schmidt condensation of rohitukine with 2,6-
dichlorobenzaldehyde.[7]

Materials:
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Rohitukine

2,6-dichlorobenzaldehyde

Potassium hydroxide (KOH)

Methanol (MeOH)

Procedure:

e Dissolve rohitukine in methanol.

e Add a solution of potassium hydroxide in methanol to the rohitukine solution.
e Add 2,6-dichlorobenzaldehyde to the reaction mixture.

o Reflux the mixture for 3-4 hours.

» Monitor the reaction progress by thin-layer chromatography.

» Upon completion, neutralize the reaction mixture and extract the product.

 Purify the crude product by column chromatography to yield 11IM-290.

CDKO9/T1 Kinase Inhibition Assay

The inhibitory activity of 11IM-290 against CDK9/T1 can be determined using a variety of
commercially available kinase assay Kkits, typically based on measuring the phosphorylation of
a substrate. A generalized protocol is provided below.

Materials:

Recombinant human CDK9/Cyclin T1 enzyme

Kinase buffer (e.g., 40mM Tris-HCI pH 7.5, 20mM MgClz, 0.1mg/ml BSA, 50uM DTT)

o ATP

CDKO9 substrate (e.g., a peptide containing the appropriate phosphorylation motif)
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e 11IM-290 (or other test compounds)

o Detection reagent (e.g., ADP-Glo™, Z-LYTE™, or radiometric detection)

o 384-well plates

Procedure:

Prepare serial dilutions of 11IM-290 in kinase buffer.

e In a 384-well plate, add the CDK9/Cyclin T1 enzyme to each well (except for negative
controls).

e Add the 11IM-290 dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).

« Initiate the kinase reaction by adding a mixture of the substrate and ATP. A typical ATP
concentration is 10 pM.

 Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring
the reaction is in the linear range.

o Stop the reaction and measure the kinase activity using a suitable detection reagent and a
plate reader.

o Calculate the percent inhibition for each concentration of I1IM-290 relative to the vehicle
control.

o Determine the ICso value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (Sulforhodamine B Assay)

The Glso (concentration for 50% growth inhibition) of IIIM-290 against cancer cell lines such as
MOLT-4 and MIAPaCa-2 can be determined using the Sulforhodamine B (SRB) assay, which
measures total protein content as an indicator of cell number.

Materials:

e MOLT-4 or MIAPaCa-2 cells

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/product/b15585933?utm_src=pdf-body
https://www.benchchem.com/product/b15585933?utm_src=pdf-body
https://www.benchchem.com/product/b15585933?utm_src=pdf-body
https://www.benchchem.com/product/b15585933?utm_src=pdf-body
https://www.benchchem.com/product/b15585933?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Complete cell culture medium

e [1IM-290

o 96-well plates

 Trichloroacetic acid (TCA), 10% (w/v)

o Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

e Tris base solution, 10 mM

e Acetic acid, 1% (v/v)

Procedure:

o Seed cells in 96-well plates at an appropriate density and allow them to attach overnight (for
adherent cells like MIAPaCa-2).

e Treat the cells with a serial dilution of I1IM-290 and a vehicle control.

¢ Incubate the plates for a specified period (e.g., 48-96 hours).

o Fix the cells by gently adding cold 10% TCA to each well and incubating at 4°C for 1 hour.

o Wash the plates five times with slow-running tap water and allow them to air dry.

 Stain the cells by adding 100 pL of SRB solution to each well and incubating at room
temperature for 30 minutes.

» Remove the unbound dye by washing the plates four times with 1% acetic acid.

o Allow the plates to air dry completely.

e Solubilize the protein-bound dye by adding 200 pL of 10 mM Tris base solution to each well.

o Measure the optical density at 510 nm using a microplate reader.

o Calculate the percentage of cell growth inhibition and determine the Glso value.
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In Vivo Pancreatic Cancer Xenograft Study

The antitumor efficacy of IlIM-290 can be evaluated in an orthotopic or subcutaneous

pancreatic cancer xenograft model in immunocompromised mice.

Materials:

Immunocompromised mice (e.g., athymic nude or NOD-SCID)
MIAPaCa-2 human pancreatic cancer cells

Matrigel (optional, for subcutaneous injection)

11IM-290 formulated for oral administration

Vehicle control

Procedure:

Subcutaneously or orthotopically implant MIAPaCa-2 cells into the mice. For subcutaneous
models, cells are typically mixed with Matrigel and injected into the flank.

Allow the tumors to establish and reach a palpable size (e.g., ~150 mm3).
Randomize the mice into treatment and control groups.

Administer 11IM-290 (e.g., 50 mg/kg) orally to the treatment group daily or as per the
determined schedule. The control group receives the vehicle.

Monitor tumor size using calipers twice a week.
Monitor the body weight of the mice as an indicator of toxicity.

At the end of the study, euthanize the mice and excise the tumors for weight measurement
and further analysis (e.g., histology, western blotting).

Evaluate the antitumor efficacy based on tumor growth inhibition.
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Visualizations: Signaling Pathways and Workflows
Proposed Signaling Pathway of IliIM-290-Induced
Apoptosis
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In Vivo Xenograft Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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